4-(Phenylmethoxy)azobenzene
Overview
Description
4-(Phenylmethoxy)azobenzene: is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of an azo group (-N=N-) linking two phenyl rings. This compound is known for its photoswitchable properties, making it a valuable molecule in various scientific and industrial applications .
Mechanism of Action
Target of Action
4-(Phenylmethoxy)azobenzene is a complex organic compound with the molecular formula C19H16N2O Azobenzenes, in general, are known for their photo-switchable properties and have been extensively studied for applications ranging from photonics and robotics to photobiology .
Mode of Action
The mode of action of this compound is primarily based on its photochemical properties. Azobenzenes are known for their unique light-induced isomerization between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer . This photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .
Biochemical Pathways
The photo-mechanical effect of azobenzenes can result in a significant macroscopic mechanical deformation and reversible mechanical actuation of the host material . This suggests that the compound could potentially influence various biochemical pathways depending on the specific context of its application.
Result of Action
The result of the action of this compound is primarily based on its photochemical properties. The light-induced isomerization can result in significant changes in the physical and chemical properties of the compound, which can be leveraged in various applications .
Biochemical Analysis
Biochemical Properties
This property makes them potential candidates for use in molecular switches
Cellular Effects
The cellular effects of 4-(Phenylmethoxy)azobenzene are not well-documented. Azobenzenes have been shown to have significant effects on cells. For instance, certain azobenzenes have been used to modulate working memory via mGluR2 photo-activation in mice . Whether this compound has similar effects on cellular processes is yet to be determined.
Molecular Mechanism
Azobenzenes are known to undergo cis-trans isomerization upon photo-excitation . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules
Temporal Effects in Laboratory Settings
Azobenzenes have been shown to exhibit fast photoisomerization, which can serve as triggers to initiate out-of-equilibrium processes
Metabolic Pathways
Azo compounds, including azobenzenes, are known to be metabolized by azoreductases . These enzymes play a crucial role in the biotransformation and detoxification of azo dyes and azoic drugs .
Transport and Distribution
Azobenzenes have been shown to be transported and distributed within cells via various mechanisms
Subcellular Localization
Azobenzenes have been used to regulate the subcellular localization of certain drugs . Whether this compound has similar effects on its activity or function is yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylmethoxy)azobenzene typically involves the azo coupling reaction. This process includes the coupling of diazonium salts with activated aromatic compounds. The classical methods for the synthesis of azo compounds include the Mills reaction, which involves the reaction between aromatic nitroso derivatives and anilines, and the Wallach reaction, which transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media .
Industrial Production Methods: Industrial production of azobenzenes, including this compound, often employs large-scale azo coupling reactions. These reactions are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pH, and the presence of catalysts to facilitate the coupling process .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylmethoxy)azobenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed:
Oxidation: Formation of phenylmethoxy derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted azobenzenes.
Scientific Research Applications
4-(Phenylmethoxy)azobenzene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Azobenzene: The parent compound, known for its photoswitchable properties and widespread use in various applications.
4,4’-Dihydroxyazobenzene: A derivative with hydroxyl groups that enhance its solubility and reactivity.
4,4’-Diaminoazobenzene: A derivative with amino groups that increase its potential for forming hydrogen bonds and interacting with biological molecules.
Uniqueness of 4-(Phenylmethoxy)azobenzene: this compound is unique due to the presence of the phenylmethoxy group, which enhances its photoswitchable properties and stability. This makes it particularly valuable in applications requiring precise control over molecular behavior in response to light .
Properties
IUPAC Name |
phenyl-(4-phenylmethoxyphenyl)diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-3-7-16(8-4-1)15-22-19-13-11-18(12-14-19)21-20-17-9-5-2-6-10-17/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQJMOEGSAXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260350 | |
Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75365-76-3 | |
Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75365-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylmethoxy)azobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075365763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(phenylmethoxy)azobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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